2-Methyl-3-(trifluoromethyl)benzoyl chloride

Overview

Description

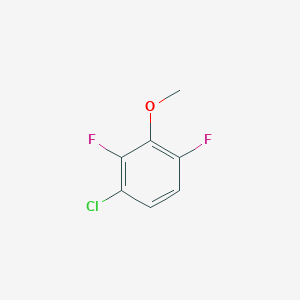

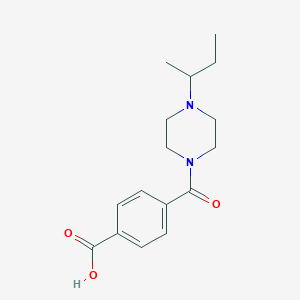

“2-Methyl-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the empirical formula C9H6ClF3O and a molecular weight of 222.59 . It is a solid substance and is often used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-3-(trifluoromethyl)benzoyl chloride” were not found, related compounds such as “2-Fluoro-3-trifluoromethylbenzoyl Chloride” have been synthesized using tetrahydrofuran (THF) and n-Butyl Lithium/hexane solution . Another related compound, “3-(Trifluoromethyl)benzoyl chloride”, has been synthesized from 3’- (Trifluoromethyl)acetophenone .

Molecular Structure Analysis

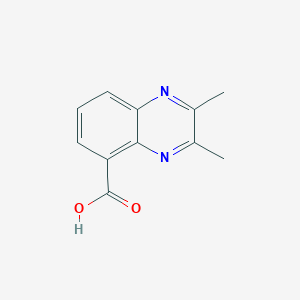

The molecular structure of “2-Methyl-3-(trifluoromethyl)benzoyl chloride” can be represented by the SMILES string CC(C(C(F)(F)F)=CC=C1)=C1C(Cl)=O . The InChI representation is 1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“2-Methyl-3-(trifluoromethyl)benzoyl chloride” is a solid substance . It has a molecular weight of 222.59 . The compound’s density is 1.416 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Oligosaccharides

- 2-Methyl-3-(trifluoromethyl)benzoyl chloride is utilized in the synthesis of oligosaccharides. This is evident in the research where it's used as an intermediate in the synthesis of glycosyl-3-O-galactosyl sequences (Kováač, Whittaker, & Glaudemans, 1985).

Bifunctional Electrophile in Organic Synthesis

- The compound serves as a bifunctional electrophile, reacting with C-H acids to lead to ring closure and the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).

Aromatic Electrophilic Substitution Reactions

- It's used in benzoylation and acetylation reactions catalyzed by metal triflates, showing significant efficiency and regioselectivity (Ross & Jianliang Xiao, 2002).

Drug Intermediate Synthesis

- 2-Methyl-3-(trifluoromethyl)benzoyl chloride is significant as a drug intermediate, synthesized through a process involving bromination, carboxylation, and chlorination (Zhou Xiao-rui, 2006).

Glycosylation Processes

- The compound is relevant in glycosylation processes, particularly in the synthesis of ligands related to certain antigens (Kováč & Edgar, 1992).

Synthesis of Naphthalenes and Anthracenes

- It efficiently reacts with alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracracenes. This application is significant in the field of organic synthesis and material science (Yasukawa, Satoh, Miura, & Nomura, 2002).

Synthesis of Branched-Chain Sugar Analogs

- The compound is utilized in the synthesis of branched-chain sugar analogs, which are important in the study of nucleosides and their analogs (Jenkins & Walton, 1973).

Trifluoromethylselenolation of Acid Chlorides

- A key application is in the trifluoromethylselenolation of acid chlorides, demonstrating a broad substrate scope and suitability for gram-scale operations (Wang, Zhang, & Weng, 2017).

Synthesis of Methyl m-Trifluoromethylbenzoate

- 2-Methyl-3-(trifluoromethyl)benzoyl chloride is used in synthesizing methyl m-trifluoromethylbenzoate, an important chemical in industrial-scale manufacturing (Du Xiao-hua, 2011).

ANRORC Rearrangement in Tetrahydro-2H-Chromenones

- The compound plays a role in the ANRORC rearrangement in tetrahydro-2H-chromenones, important for synthesizing various organic compounds (Bonacorso et al., 2013).

Reactions in Microstructured Chemical Systems

- Its reaction with aniline is studied in microstructured chemical systems, relevant for producing high-performance polymers and chemicals (Wang, Wang, Zhang, & Luo, 2015).

Trifluoromethylation of Acid Chlorides

- The compound is involved in the trifluoromethylation reactions of acid chlorides, where its reaction with various acid chlorides is explored, especially in the context of trifluoromethylation and fluorination processes (Dukat & Naumann, 1985).

Safety and Hazards

“2-Methyl-3-(trifluoromethyl)benzoyl chloride” is classified as a combustible solid . It does not have a flash point . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It causes skin irritation and serious eye irritation .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of more complex pharmaceutical and biologically active compounds .

Mode of Action

It is known that benzoyl chloride compounds often act as acylating agents in organic synthesis, reacting with amines, alcohols, and other nucleophiles to form amides, esters, and other acylated products .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of novel ketoamide-based cathepsin s inhibitors , which suggests potential involvement in protease-related pathways.

Result of Action

It’s known that benzoyl chloride compounds can cause severe skin burns and eye damage .

Action Environment

The action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For instance, it’s known to react with water, producing toxic gases . Therefore, it should be handled and stored carefully to prevent exposure to moisture .

properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUTXPBRISPHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256067 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

CAS RN |

261952-07-2 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)